Cas no 1046818-83-0 (2-Chloro-4-hydroxybenzamide)

2-Chloro-4-hydroxybenzamide is a substituted benzamide derivative characterized by the presence of chloro and hydroxy functional groups at the 2- and 4-positions of the benzene ring, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive sites enable selective modifications, making it valuable for constructing complex molecular frameworks. The chloro group enhances electrophilic reactivity, while the hydroxy group offers opportunities for further functionalization through etherification or esterification. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it suitable for research applications requiring precise chemical building blocks.
2-Chloro-4-hydroxybenzamide structure
2-Chloro-4-hydroxybenzamide structure
Product Name:2-Chloro-4-hydroxybenzamide
CAS No:1046818-83-0
MF:C7H6ClNO2
MW:171.581040859222
MDL:MFCD06797964
CID:1038895
PubChem ID:18474263
Update Time:2025-05-20

2-Chloro-4-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-hydroxybenzamide
    • 1045AA
    • TRA0073315
    • MB04155
    • AK108398
    • SY027903
    • ST2404320
    • 1046818-83-0
    • DA-26570
    • CS-0149672
    • MFCD06797964
    • SCHEMBL4743327
    • AKOS006286986
    • CL9319
    • DTXSID30594205
    • GS-6013
    • MDL: MFCD06797964
    • Inchi: 1S/C7H6ClNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11)
    • InChI Key: YXGBFUHYIISYSS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(N)=O)O

Computed Properties

  • Exact Mass: 171.00900
  • Monoisotopic Mass: 171.0087061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • PSA: 64.31000
  • LogP: 2.02870

2-Chloro-4-hydroxybenzamide Security Information

2-Chloro-4-hydroxybenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Chloro-4-hydroxybenzamide Production Method

2-Chloro-4-hydroxybenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1046818-83-0)2-Chloro-4-hydroxybenzamide
Order Number:A896178
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:54
Price ($):322.0
Email:sales@amadischem.com

Additional information on 2-Chloro-4-hydroxybenzamide

Introduction to 2-Chloro-4-hydroxybenzamide (CAS No. 1046818-83-0)

2-Chloro-4-hydroxybenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1046818-83-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amide derivative has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both chloro and hydroxyl substituents on a benzene ring introduces unique reactivity, making it a valuable scaffold for synthesizing biologically active molecules.

The molecular structure of 2-Chloro-4-hydroxybenzamide consists of a benzene ring substituted with a chloro group at the 2-position and a hydroxyl group at the 4-position, linked to an amide functional group. This arrangement imparts distinct electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. The compound’s ability to participate in hydrogen bonding, coupled with its halogenated nature, enhances its suitability for further derivatization and optimization.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-Chloro-4-hydroxybenzamide and its analogs. Researchers have been investigating its role as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory and metabolic disorders. The compound’s structural motif is reminiscent of several known bioactive molecules, suggesting that it may serve as a precursor for developing drugs with improved efficacy and reduced side effects.

One of the most compelling aspects of 2-Chloro-4-hydroxybenzamide is its potential in modulating enzyme activity. Studies have indicated that derivatives of this compound can interact with various enzymes involved in metabolic pathways, potentially leading to the development of treatments for conditions such as diabetes and obesity. Additionally, the chloro and hydroxyl groups provide opportunities for further functionalization, allowing chemists to tailor the compound’s properties for specific biological applications.

The synthesis of 2-Chloro-4-hydroxybenzamide typically involves multi-step organic reactions, starting from readily available aromatic precursors. The chlorination step is critical, often achieved using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions. Subsequent hydroxylation can be performed using mild oxidizing agents or through metal-catalyzed reactions. The introduction of the amide group is usually accomplished via amidation reactions, where carboxylic acid derivatives react with ammonia or amine equivalents.

Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 2-Chloro-4-hydroxybenzamide. Catalytic processes and green chemistry principles have been employed to minimize waste and reduce reaction times, making the compound more accessible for industrial applications. These innovations underscore the growing importance of sustainable practices in pharmaceutical chemistry.

The pharmacological evaluation of 2-Chloro-4-hydroxybenzamide has revealed several promising avenues for therapeutic intervention. Preclinical studies have demonstrated its ability to inhibit certain enzymes associated with inflammation, suggesting potential benefits in treating chronic inflammatory diseases. Furthermore, its interaction with mitochondrial enzymes has raised interest in its role in energy metabolism regulation.

Another area of active research involves the use of 2-Chloro-4-hydroxybenzamide as a tool compound in drug discovery. Its unique structural features make it an excellent candidate for structure-based drug design, where computational modeling is used to predict how it might bind to biological targets. This approach has led to the identification of novel lead compounds with enhanced pharmacological profiles.

The safety profile of 2-Chloro-4-hydroxybenzamide is another critical consideration in its development as a pharmaceutical agent. Toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies provide valuable data on dosage thresholds and potential side effects, ensuring that any future drug candidates derived from this scaffold are safe for human use.

In conclusion, 2-Chloro-4-hydroxybenzamide (CAS No. 1046818-83-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, coupled with its reactivity and biological activity, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications and synthetic methods for this compound, its importance in medicinal chemistry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:1046818-83-0)2-Chloro-4-hydroxybenzamide
A896178
Purity:99%
Quantity:25g
Price ($):322.0
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